Antheraxanthin

Description

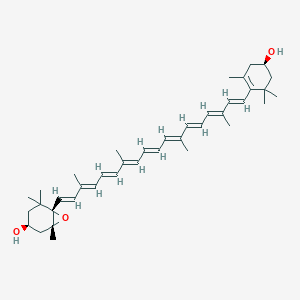

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSUWBAQRCHAV-OYQUVCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015587 | |

| Record name | Antheraxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-03-9 | |

| Record name | Antheraxanthin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antheraxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antheraxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHERAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antheraxanthin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin is a key xanthophyll pigment in the photoprotective mechanism of plants, acting as an intermediate in the xanthophyll cycle. This cycle is a critical process for the dissipation of excess light energy, thereby protecting the photosynthetic apparatus from photo-oxidative damage. The biosynthesis of this compound is intricately linked to the light-dependent enzymatic conversion of violaxanthin to zeaxanthin. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes involved, their kinetics, and the experimental protocols for their study.

The Core Pathway: The Xanthophyll Cycle

This compound is synthesized as an intermediate in the xanthophyll cycle, a reversible process involving the de-epoxidation and epoxidation of specific xanthophylls. This cycle takes place in the thylakoid membranes of chloroplasts and is regulated by light intensity.[1]

The key enzymatic reactions are:

-

Violaxanthin to this compound: Under high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the removal of one of the two epoxide groups from violaxanthin, forming this compound.[1] This reaction is the initial step in the de-epoxidation process.

-

This compound to Zeaxanthin: VDE then removes the second epoxide group from this compound to produce zeaxanthin.[1]

-

Zeaxanthin to this compound: In low light or darkness, the enzyme zeaxanthin epoxidase (ZE) catalyzes the addition of an epoxide group to zeaxanthin, regenerating this compound.[1]

-

This compound to Violaxanthin: ZE further catalyzes the epoxidation of this compound to reform violaxanthin, completing the cycle.[1]

This dynamic interconversion allows plants to modulate their capacity for non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat.[2] this compound, along with zeaxanthin, plays a crucial role in this photoprotective mechanism.[1]

Key Enzymes and Their Regulation

The this compound biosynthesis pathway is primarily regulated by the activities of two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZE).

Violaxanthin De-epoxidase (VDE):

-

Function: Catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin.[2]

-

Location: Resides in the thylakoid lumen.[3]

-

Activation: VDE is highly regulated by the transthylakoid pH gradient. It is inactive at neutral pH and becomes activated under acidic conditions (optimal pH ~5.0-5.2) that occur in the thylakoid lumen during high light exposure.[2][4]

-

Cofactor: VDE utilizes ascorbate (vitamin C) as a reductant for the de-epoxidation reaction.[2] The availability of ascorbate in the thylakoid lumen can be a limiting factor for VDE activity.[5]

-

Structure: VDE is a nuclear-encoded protein with a molecular mass of approximately 43 kDa. It consists of a cysteine-rich N-terminal domain, a central lipocalin-like domain (the catalytic core), and a glutamate-rich C-terminal domain.[2][6]

Zeaxanthin Epoxidase (ZE):

-

Function: Catalyzes the epoxidation of zeaxanthin to this compound and then to violaxanthin.[1]

-

Location: Located on the stromal side of the thylakoid membrane.[4]

-

Regulation: ZE activity has a pH optimum of around 7.5, which is consistent with the pH of the chloroplast stroma in the dark or low light.[7] Its activity is generally constitutive but can be downregulated under high light stress.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and pigments of the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Violaxanthin De-epoxidase (VDE)

| Parameter | Value | Species | pH | Notes | Reference |

| Km (Violaxanthin) | 0.33 µM | Arabidopsis thaliana | 5.1 | --- | [2] |

| Km (Ascorbate) | 0.1 mM | Spinacia oleracea (Spinach) | --- | Calculated for the protonated form of ascorbate (ascorbic acid). | [8] |

| Km (Ascorbate) | 10 mM | Spinacia oleracea (Spinach) | 6.0 | Km is highly pH-dependent. | [9] |

| Km (Ascorbate) | 1.0 mM | --- | 5.0 | At the optimal pH for VDE activity. | [10] |

| Optimal pH | ~5.0 - 5.2 | Lactuca sativa (Lettuce) | --- | --- | [4][11] |

| Molecular Mass | ~43 kDa | Lactuca sativa (Lettuce) | --- | --- | [11] |

Table 2: Kinetic Parameters of Zeaxanthin Epoxidase (ZE)

| Parameter | Value | Species | pH | Notes | Reference |

| Optimal pH | ~7.5 | Spinacia oleracea (Spinach) | --- | Consistent with stromal pH in low light/darkness. | [7] |

Table 3: Xanthophyll Cycle Pigment Composition in Response to Light Conditions (mmol mol-1 chlorophyll)

| Plant Species | Condition | Violaxanthin | This compound | Zeaxanthin | Total VAZ Pool | Reference |

| Spinacia oleracea | Low Light (100-250 µmol m-2 s-1) | ~45 | ~5 | ~0 | ~50 | [12] |

| Spinacia oleracea | High Light (950 µmol m-2 s-1) | ~10 | ~20 | ~70 | ~100 | [12] |

| Arabidopsis thaliana (WT) | Low Light | ~13 | ~1 | ~1 | ~15 | [13] |

| Arabidopsis thaliana (WT) | High Light (2000 µmol m-2 s-1 for 4h) | ~2 | ~3 | ~10 | ~15 | [13] |

| Nicotiana tabacum (WT) | Low Light | ~14 | ~1 | ~0 | ~15 | [13] |

| Nicotiana tabacum (WT) | High Light (2000 µmol m-2 s-1 for 4h) | ~1 | ~3 | ~11 | ~15 | [13] |

Experimental Protocols

Detailed methodologies for key experiments related to the this compound biosynthesis pathway are provided below.

Protocol 1: Isolation of Thylakoid Membranes from Plant Leaves

This protocol is adapted for spinach, Arabidopsis, or pea leaves.[2][5][14]

Materials:

-

Fresh plant leaves (e.g., spinach, Arabidopsis thaliana)

-

Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 5 mM sodium ascorbate, 0.1% (w/v) BSA. Keep on ice.[5]

-

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2. Keep on ice.[5]

-

Resuspension Buffer (P3): 20 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl2. Keep on ice.[5]

-

Blender or mortar and pestle

-

Miracloth or cheesecloth

-

Refrigerated centrifuge and tubes

Procedure:

-

Harvest fresh, healthy leaves and keep them on ice.

-

Perform all subsequent steps at 4°C in dim light.

-

Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender (two 5-second bursts) or by grinding with a mortar and pestle. Use a leaf-to-buffer ratio of approximately 1:5 (w/v).[2]

-

Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled centrifuge tube.[2][5]

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.[5]

-

Gently discard the supernatant. Resuspend the chloroplast pellet in a small volume of ice-cold Wash Buffer (P2).

-

Centrifuge at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer (P3). Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the thylakoid membranes.

-

Discard the supernatant (stroma). Resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer (P3).

-

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.[5]

-

Aliquot the thylakoid suspension, snap-freeze in liquid nitrogen, and store at -80°C for future use.[5]

Protocol 2: In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay (Spectrophotometric)

This assay measures VDE activity by monitoring the absorbance change associated with the conversion of violaxanthin to zeaxanthin.[15][16][17]

Materials:

-

Isolated thylakoid membranes (see Protocol 1) or purified/recombinant VDE

-

Violaxanthin substrate (purified from plant leaves or commercially available)

-

Monogalactosyldiacylglycerol (MGDG)

-

Assay Buffer: 100 mM sodium citrate buffer, pH 5.1

-

Ascorbate solution (freshly prepared): 0.8 M sodium ascorbate

-

Dual-wavelength spectrophotometer

Procedure:

-

Prepare the substrate mixture: In a microcentrifuge tube, mix violaxanthin and MGDG in a suitable organic solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen. Resuspend the lipid-pigment film in the Assay Buffer by sonication to form liposomes.

-

Prepare the reaction mixture in a cuvette:

-

Assay Buffer (pH 5.1)

-

Violaxanthin/MGDG liposomes (final violaxanthin concentration ~8.6 µM)[18]

-

Thylakoid suspension or purified VDE enzyme

-

-

Incubate the reaction mixture at room temperature for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 30 mM.[18]

-

Immediately monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A502 - A540) or the increase in absorbance at 505 nm.[15][16] The rate of absorbance change is proportional to VDE activity.

-

Calculate VDE activity using the initial linear rate of the reaction and the differential extinction coefficient for the violaxanthin to zeaxanthin conversion. One unit of VDE activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[17]

Protocol 3: In Vitro Zeaxanthin Epoxidase (ZE) Activity Assay

This protocol is adapted from a method using thylakoids from Arabidopsis thaliana mutants.[19][20]

Materials:

-

Thylakoids isolated from a plant source with active ZE (e.g., npq1 mutant of Arabidopsis thaliana which lacks VDE activity).

-

Exogenous zeaxanthin

-

Monogalactosyldiacylglycerol (MGDG)

-

Epoxidation Medium: 400 mM Sorbitol, 50 mM HEPES (pH 7.6), 5 mM MgCl2.

-

Bovine Serum Albumin (BSA)

-

Sodium ascorbate

-

Flavin adenine dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

HPLC system for pigment analysis

Procedure:

-

Prepare the zeaxanthin/MGDG substrate: Dissolve zeaxanthin and MGDG in ethanol (optimal molar ratio of Zx to MGDG is 1:60).[19]

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Epoxidation Medium (pH 7.6)

-

Thylakoid suspension (e.g., from npq1 mutant)

-

BSA

-

Sodium ascorbate

-

FAD

-

NADPH

-

-

Add the ethanolic solution of zeaxanthin/MGDG to the reaction mixture. The final concentration of ethanol should be less than 2%.[19]

-

Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[19]

-

Stop the reaction by adding an excess of cold acetone.

-

Centrifuge to pellet the precipitated proteins and membranes.

-

Analyze the supernatant for violaxanthin, this compound, and zeaxanthin content using HPLC (see Protocol 4).

-

ZE activity is determined by the decrease in zeaxanthin and the corresponding increase in this compound and violaxanthin.

Protocol 4: HPLC-DAD Analysis of Xanthophyll Cycle Pigments

This protocol provides a general method for the separation and quantification of violaxanthin, this compound, and zeaxanthin.[21]

Materials:

-

Pigment extract (from plant leaves or enzyme assays)

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 or C30 column (e.g., Spherisorb ODS-1, 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8.0) (84:2:14, v/v/v)

-

Mobile Phase B: Methanol:Ethyl acetate (68:32, v/v)

-

Pigment standards (violaxanthin, this compound, zeaxanthin)

Procedure:

-

Filter the pigment extract through a 0.2 µm syringe filter before injection.

-

Set the column temperature (e.g., 25°C).

-

Set the flow rate to 1.0 mL/min.

-

Use the following gradient elution program:

-

0-12 min: Linear gradient from 100% A to 100% B

-

12-18 min: Isocratic elution with 100% B

-

18-19 min: Linear gradient from 100% B to 100% A

-

19-25 min: Isocratic elution with 100% A (re-equilibration)

-

-

Set the DAD to monitor at 445 nm for all xanthophylls.

-

Identify the pigments by comparing their retention times and absorption spectra with those of the pure standards.

-

Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.

Mandatory Visualizations

Caption: The Xanthophyll Cycle: this compound Biosynthesis and Interconversion.

Caption: Experimental workflow for recombinant VDE purification.

Caption: Workflow for Xanthophyll Analysis by HPLC-DAD.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agrisera.com [agrisera.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Violaxanthin Cycle Pigment Contents in Potato and Tobacco Plants with Genetically Reduced Photosynthetic Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Purification of Chloroplast Envelope, Thylakoids, and Stroma from Angiosperm Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontierspartnerships.org [frontierspartnerships.org]

- 20. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]

antheraxanthin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin is a naturally occurring xanthophyll, a subclass of carotenoids, that plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. As an intermediate in the xanthophyll cycle, it is integral to the regulation of light energy absorption and dissipation, thereby protecting the photosynthetic apparatus from photodamage. Beyond its well-established function in plants and algae, this compound exhibits potent antioxidant properties, which are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and quantification, and explores its known and potential roles in cellular signaling pathways relevant to drug development.

Chemical Structure and Properties

This compound is a C40 tetraterpenoid derived from β-carotene. Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its yellow color and its light-absorbing properties. The presence of hydroxyl groups and an epoxide group makes it more polar than β-carotene.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S,5R,6S,3′R)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol | [1] |

| Chemical Formula | C₄₀H₅₆O₃ | [1] |

| Molecular Weight | 584.88 g/mol | [1] |

| CAS Number | 640-03-9 | |

| Appearance | Yellow solid | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions/Solvent | Reference(s) |

| Melting Point | 108 °C | ||

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | ||

| Absorption Maxima (λmax) | 422, 444, 472 nm | Ethanol | |

| 421, 445, 470 nm | Hexane | ||

| 424, 445, 475 nm | Petroleum Ether | ||

| Molar Extinction Coefficient (ε) | 137 x 10³ L mol⁻¹ cm⁻¹ | at 446 nm in Ethanol |

Biosynthesis and Biological Role

The Xanthophyll Cycle

This compound is a key intermediate in the xanthophyll cycle, a crucial photoprotective process in plants, algae, and some bacteria.[2] This cycle involves the enzymatic conversion of xanthophylls in response to changes in light intensity. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process dissipates excess light energy as heat, a mechanism known as non-photochemical quenching (NPQ). In low light, the enzyme zeaxanthin epoxidase (ZEP) reverses this reaction, converting zeaxanthin back to this compound and then to violaxanthin, optimizing light harvesting.

Antioxidant Activity

This compound exhibits significant antioxidant activity, attributed to its long chain of conjugated double bonds which can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[1][3] Studies have shown that this compound has potent lipid peroxidation inhibitory activity.[1][3] Its ability to neutralize free radicals contributes to the protection of cellular components from oxidative damage.

Potential Therapeutic Applications

While research on the specific therapeutic effects of this compound is still emerging, the broader class of xanthophylls, particularly the structurally similar compound astaxanthin, has been extensively studied for its potential health benefits. These studies provide a basis for investigating the therapeutic potential of this compound.

Anti-inflammatory Effects

Astaxanthin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1] Given the structural similarities, this compound may possess similar anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory diseases.

Anticancer Potential

Several studies have demonstrated the anticancer effects of astaxanthin, which are mediated through multiple mechanisms including the induction of apoptosis and the inhibition of cell proliferation.[4] Astaxanthin has been shown to modulate signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.[3] The potential of this compound to act on these or similar pathways warrants further investigation for its application in oncology.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of carotenoids, including this compound, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., spinach, kale, orange peel)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (100%)

-

Hexane or a mixture of hexane and acetone (e.g., 1:1 v/v)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Homogenize a known weight of the plant material (e.g., 1-2 g) in a pre-chilled mortar and pestle with liquid nitrogen to obtain a fine powder.

-

Add a small volume of acetone and continue grinding until a homogenous paste is formed.

-

Transfer the homogenate to a centrifuge tube.

-

Add a mixture of hexane and acetone to the tube, vortex thoroughly, and centrifuge to pellet the solid debris.

-

Collect the supernatant containing the pigments.

-

Repeat the extraction process with the pellet until it is colorless.

-

Pool the supernatants and transfer to a separatory funnel.

-

Add an equal volume of saturated NaCl solution to the extract to facilitate phase separation.

-

Collect the upper hexane layer containing the carotenoids.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or HPLC mobile phase) for further analysis.

References

The Intermediary Role of Antheraxanthin in the Xanthophyll Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of antheraxanthin within the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms. This compound, a bright yellow accessory pigment, serves as a key intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, a process fundamental to the dissipation of excess light energy as heat, known as non-photochemical quenching (NPQ).[1][2][3] This document details the biochemical pathways, enzymatic regulation, and experimental methodologies relevant to the study of this compound's function, presenting quantitative data and signaling pathways in a clear and accessible format for researchers in plant biology, biochemistry, and drug development.

Core Function of this compound in Photoprotection

This compound is an integral component of the xanthophyll cycle, a process that enables plants, algae, and some bacteria to regulate light energy absorption and protect themselves from photodamage.[1][3][4] Under conditions of high light, the accumulation of a proton gradient across the thylakoid membrane triggers the enzymatic conversion of violaxanthin to zeaxanthin, with this compound as the essential intermediate.[5][6][7] This conversion is crucial for non-photochemical quenching (NPQ), a mechanism that harmlessly dissipates excess excitation energy as heat, thus preventing the formation of damaging reactive oxygen species.[4][8]

This compound itself contributes to this photoprotective capacity. While violaxanthin is less effective at thermal dissipation, and zeaxanthin is the most effective, this compound possesses an intermediate capacity for heat dissipation.[1] The presence of this compound and zeaxanthin in the light-harvesting complexes of photosystem II (PSII) is correlated with the quenching of chlorophyll fluorescence, a hallmark of NPQ.[5][9]

The Xanthophyll Cycle Pathway

The xanthophyll cycle consists of a series of de-epoxidation and epoxidation reactions that interconvert three key xanthophylls: violaxanthin, this compound, and zeaxanthin.[2][10]

-

De-epoxidation (High Light): In response to excess light, the enzyme violaxanthin de-epoxidase (VDE), located in the thylakoid lumen, becomes activated by a low luminal pH (around 5.0-5.2).[11][12] VDE catalyzes the removal of two epoxide groups from violaxanthin in a two-step process. First, one epoxide group is removed from violaxanthin to form this compound.[1][11] Subsequently, VDE removes the second epoxide group from this compound to produce zeaxanthin.[1][11] This process requires the reducing agent ascorbate.[7][11]

-

Epoxidation (Low Light/Darkness): In low light or darkness, the proton gradient dissipates, and the luminal pH rises. This inactivates VDE and allows the enzyme zeaxanthin epoxidase (ZEP), located in the chloroplast stroma, to catalyze the reverse reactions.[6][13] ZEP adds an epoxide group to zeaxanthin to form this compound, and then adds a second epoxide group to this compound to regenerate violaxanthin.[1][14] This reaction utilizes NADPH and molecular oxygen.[15]

The dynamic balance between these two enzymatic activities determines the relative pool sizes of violaxanthin, this compound, and zeaxanthin, thereby modulating the photoprotective capacity of the photosynthetic apparatus.[13]

Quantitative Data

The following table summarizes key quantitative data related to the xanthophyll cycle and the enzymes involved.

| Parameter | Value | Organism/Conditions | Reference |

| Violaxanthin De-epoxidase (VDE) Optimal pH | ~5.0 - 5.2 | Plants and Algae | [11] |

| Zeaxanthin Epoxidase (ZEP) Optimal pH | ~7.5 | Chloroplast Stroma | [13] |

| VDE Cofactor | Ascorbate | Thylakoid Lumen | [7][11] |

| ZEP Cofactors | NADPH, O₂ | Chloroplast Stroma | [15] |

| VDE Molecular Mass | ~43 kDa | Lettuce | [11][12] |

| De-epoxidation State (DEPS) in High Light | Increased fraction of Z+A in total VAZ pool | Spinach under high light and N stress | [16] |

| Xanthophyll Pool Size (VAZ) | Varies with light conditions and species | General | [13] |

DEPS = (Zeaxanthin + 0.5 * this compound) / (Violaxanthin + this compound + Zeaxanthin)[13]

Experimental Protocols

Pigment Extraction and Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the xanthophyll cycle pigments (violaxanthin, this compound, zeaxanthin) from photosynthetic tissues.

Methodology:

-

Sample Collection and Freezing: Harvest leaf or algal samples and immediately freeze them in liquid nitrogen to stop enzymatic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: Extract the pigments by adding a known volume of 100% acetone (or 80% acetone in water) to the powdered tissue. Vortex thoroughly and keep the sample on ice and in the dark to prevent pigment degradation.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.

-

HPLC Analysis:

-

Inject a known volume of the pigment extract into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient of solvents, typically a mixture of acetonitrile, methanol, and water, to separate the pigments.

-

Detect the pigments using a photodiode array detector, monitoring absorbance at characteristic wavelengths for xanthophylls (around 445 nm).

-

Identify and quantify the individual pigments by comparing their retention times and absorption spectra to those of authentic standards.

-

Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the in vitro activity of the VDE enzyme.

Methodology:

-

Enzyme Preparation: Purify VDE from isolated chloroplasts or thylakoids. The enzyme is soluble in the thylakoid lumen.[11][17]

-

Substrate Preparation: Prepare a reaction mixture containing isolated thylakoids or liposomes containing violaxanthin. The presence of monogalactosyldiacylglycerol (MGDG) is crucial as it forms inverted hexagonal structures required for VDE activity.[17]

-

Reaction Buffer: Use a buffer with an acidic pH to activate the enzyme, typically around pH 5.2.[11]

-

Reaction Initiation: Start the reaction by adding the VDE enzyme preparation and the cofactor ascorbate (e.g., final concentration of 30 mM) to the substrate mixture.[11]

-

Monitoring the Reaction: Measure the conversion of violaxanthin to this compound and zeaxanthin over time. This can be done by:

-

Spectrophotometry: Monitor the change in absorbance at specific wavelengths. For example, the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm can be used.[11]

-

HPLC: Take aliquots of the reaction mixture at different time points, stop the reaction (e.g., by adding a basic buffer), and analyze the pigment composition using HPLC as described above.

-

Signaling Pathways and Workflows

The Xanthophyll Cycle Pathway

The following diagram illustrates the core enzymatic reactions of the xanthophyll cycle, highlighting the central role of this compound.

Caption: The Xanthophyll Cycle: Interconversion of violaxanthin, this compound, and zeaxanthin.

Regulatory Signaling of the Xanthophyll Cycle

This diagram outlines the signaling cascade that regulates the activity of the xanthophyll cycle in response to changing light conditions.

Caption: Signaling pathway for the light-induced activation of the xanthophyll cycle.

Conclusion

This compound plays a crucial, albeit transient, role in the photoprotective xanthophyll cycle. Its position as the intermediate in the conversion of violaxanthin to zeaxanthin underscores the finely tuned, stepwise nature of this vital regulatory mechanism. Understanding the biochemistry, regulation, and kinetics of this compound's involvement is essential for a comprehensive grasp of plant and algal responses to light stress. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the intricacies of the xanthophyll cycle and explore potential avenues for enhancing photosynthetic efficiency and stress tolerance in various organisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Xanthophyll - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 640-03-9 [smolecule.com]

- 4. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdspublishing.com [bdspublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Non-photochemical quenching - Wikipedia [en.wikipedia.org]

- 9. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologyreader.com [biologyreader.com]

- 11. benchchem.com [benchchem.com]

- 12. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. violaxanthin, this compound and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

Antheraxanthin Absorption Spectrum Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the antheraxanthin absorption spectrum. This compound is a key xanthophyll cycle carotenoid involved in the photoprotection of photosynthetic organisms. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and the study of its biological functions.

Spectroscopic Properties of this compound

This compound is a yellow accessory pigment that plays a critical role in the xanthophyll cycle, a mechanism that helps photosynthetic organisms manage light energy.[1] Its spectroscopic properties are intermediate between those of violaxanthin and zeaxanthin, which is a reflection of the progressive de-epoxidation process within the cycle.[1] The absorption spectrum of this compound is characterized by three distinct peaks in the blue region of the visible spectrum, with the exact peak locations being dependent on the solvent used.[2][3]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the absorption spectrum of this compound in various common solvents.

| Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Molar Extinction Coefficient (ε) at λmax II (L·mol⁻¹·cm⁻¹) | Specific Absorption Coefficient (E1% 1cm) at λmax II |

| Ethanol | 422 | 444 | 472 | 137,000[1] | 2350[1] |

| Hexane | (421) | 445 | 470 | Data not available | Data not available |

| Petroleum Ether | 424 | 445 | 475 | Data not available | Data not available |

| Acetone | (422) | 448 | 475 | Data not available | Data not available |

The Xanthophyll Cycle Signaling Pathway

This compound is a crucial intermediate in the xanthophyll cycle, a photoprotective process that dissipates excess light energy as heat.[4] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound under high light conditions. This conversion is triggered by a drop in the pH of the thylakoid lumen.[4] The reverse reaction occurs in low light.[4]

Experimental Protocol for Absorption Spectrum Analysis

The following is a detailed methodology for the extraction and spectrophotometric analysis of this compound from a biological sample, such as plant leaves or algal cells.

Materials and Reagents

-

Solvents: Acetone, hexane (or petroleum ether), ethanol (all HPLC or spectrophotometric grade).

-

Equipment:

-

Homogenizer (e.g., mortar and pestle, blender, or sonicator)

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Filter paper

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator (optional)

-

Experimental Workflow

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh a known amount of fresh or freeze-dried sample material.

-

Homogenize the sample in a pre-chilled mortar and pestle with a small amount of acetone and a pinch of sand to aid in cell disruption. Alternatively, use a mechanical blender or sonicator. Perform this step under dim light to prevent photo-degradation of carotenoids.

-

-

Extraction:

-

Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.

-

Centrifuge the mixture to pellet the solid debris.

-

Decant the supernatant containing the pigments into a clean flask.

-

Repeat the extraction process with the pellet until it is colorless to ensure complete extraction of all pigments.

-

-

Solvent Partitioning:

-

Combine all the acetone extracts in a separatory funnel.

-

Add an equal volume of hexane (or petroleum ether) and a small amount of distilled water.

-

Gently mix the phases. The carotenoids, including this compound, will move into the upper hexane/petroleum ether phase, while chlorophylls and other more polar compounds will remain in the lower aqueous acetone phase.

-

Discard the lower aqueous phase. Wash the upper phase with distilled water a few times to remove any residual acetone.

-

-

Drying and Concentration:

-

Pass the pigment-containing hexane/petroleum ether phase through a small column of anhydrous sodium sulfate to remove any remaining water.

-

Collect the dried extract in a volumetric flask.

-

If the extract is too dilute, it can be concentrated using a rotary evaporator or a gentle stream of nitrogen gas.

-

-

Spectrophotometric Analysis:

-

Dilute the final extract with the appropriate solvent (e.g., ethanol, hexane) to obtain an absorbance reading in the linear range of the spectrophotometer (typically 0.2-0.8).

-

Use a quartz cuvette with a 1 cm path length.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the sample from approximately 350 nm to 600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of the absorption maxima (λmax).

-

If the molar extinction coefficient (ε) is known for the solvent used, the concentration of this compound can be calculated using the Beer-Lambert law: A = εbc Where:

-

A = absorbance at λmax

-

ε = molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

b = path length of the cuvette (cm)

-

c = concentration (mol·L⁻¹)

-

-

Factors Influencing this compound Stability

Several factors can affect the stability of this compound during extraction and analysis, leading to inaccurate results. It is important to be aware of these to ensure the integrity of the sample.

-

Light: this compound is susceptible to photo-degradation and isomerization. All experimental procedures should be carried out under dim light or in amber-colored glassware.

-

Oxygen: The conjugated polyene chain of this compound is prone to oxidation. It is advisable to work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: High temperatures can accelerate the degradation of this compound. Extractions should be performed using chilled solvents, and samples should be stored at low temperatures (-20°C or below) for long-term preservation.

-

pH: this compound is sensitive to acidic conditions, which can cause the isomerization of its 5,6-epoxy group to a 5,8-epoxy group, forming furanoids. It is important to avoid acidic conditions during extraction and storage.

References

An In-depth Technical Guide to the Discovery and History of Antheraxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Antheraxanthin

This compound is a bright yellow xanthophyll, a class of oxygen-containing carotenoid pigments found widely in photosynthetic organisms.[1][2] It serves as a crucial intermediate in the photoprotective xanthophyll cycle, a mechanism essential for the survival of plants, algae, and some bacteria under conditions of high light stress.[3][4][5] As an oil-soluble alcohol, this compound is structurally a mono-epoxide derivative of zeaxanthin and an intermediate in the conversion between violaxanthin (a diepoxide) and zeaxanthin (epoxide-free).[3][6] Its primary role is to help modulate the dissipation of excess light energy, thereby protecting the photosynthetic apparatus from photooxidative damage.[7][8][9] Beyond its photoprotective functions, this compound and its related compounds are noted for their potent antioxidant activities, including the inhibition of lipid peroxidation.[9]

Discovery and Historical Context

The history of this compound is intrinsically linked to the elucidation of the xanthophyll cycle , first described by Yamamoto and colleagues in 1962.[10] While a specific date for its initial isolation is not prominently documented, its characterization emerged from studies in the mid-to-late 20th century that aimed to understand the dynamic changes in leaf pigments in response to light. Early chromatographic techniques revealed that under high light, the pigment violaxanthin was converted into other xanthophylls.[1] this compound was identified as the essential intermediate in this two-step conversion to zeaxanthin.[3][11]

Subsequent research focused on the enzymatic basis of this cycle. The enzyme responsible for converting violaxanthin to this compound and then to zeaxanthin was identified as Violaxanthin de-epoxidase (VDE) .[3][12] Conversely, the enzyme that catalyzes the reverse reaction, from zeaxanthin back to this compound and violaxanthin, was named Zeaxanthin epoxidase (ZEP) .[6][13] The discovery of these enzymes and their pH- and cofactor-dependencies solidified the biochemical pathway in which this compound plays its pivotal role.[3][10] A significant milestone was the 1986 report identifying a photosynthetic light-harvesting function for this compound in the chromophyte alga Chrysophaera magna, demonstrating its role in broadening the absorption cross-section for photosynthesis.[14][15]

Physicochemical Properties

This compound's chemical structure and properties are central to its function. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S,5R,6S,3′R)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol | [3] |

| CAS Number | 640-03-9 | [12] |

| Chemical Formula | C₄₀H₅₆O₃ | [3] |

| Molar Mass | 584.885 g·mol⁻¹ | [3] |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

Biochemical Role: The Xanthophyll Cycle

This compound is an indispensable intermediate in the violaxanthin cycle, a rapid response mechanism in the thylakoid membranes of chloroplasts to cope with changes in light intensity.[2][3]

-

Under High Light/Light Stress: When light absorption exceeds the capacity of photosynthesis, proton pumping acidifies the thylakoid lumen (pH drops to ~5.0-5.2).[3][10] This acidic environment activates the enzyme Violaxanthin de-epoxidase (VDE). VDE, using ascorbate as a reductant, catalyzes the sequential removal of two epoxide groups from violaxanthin.[3][5] The first de-epoxidation converts violaxanthin to this compound; the second converts this compound to zeaxanthin.[11][12] Zeaxanthin is highly effective at dissipating excess energy as heat in a process called non-photochemical quenching (NPQ).[1]

-

Under Low Light/Darkness: The thylakoid lumen pH returns to neutral (~7.5), inactivating VDE.[10] The stromal-facing enzyme Zeaxanthin epoxidase (ZEP) becomes active.[16] ZEP, a flavoprotein that uses NAD(P)H and O₂, catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin, replenishing the pool of light-harvesting pigments.[6][13]

Key Experiments and Methodologies

The identification and quantification of this compound rely on chromatographic and spectroscopic techniques. The protocols developed for its study are foundational to understanding its role in plant and algal physiology.

Experimental Protocols: Pigment Extraction and Analysis

A generalized protocol for the extraction, separation, and identification of this compound from photosynthetic tissues is outlined below. This protocol synthesizes common steps from multiple established methods.[17][18][19][20]

1. Sample Preparation & Homogenization:

-

Harvest fresh plant or algal material (e.g., leaves, filtered cells).

-

Immediately freeze the sample in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle, keeping the sample frozen by adding liquid nitrogen.[18]

2. Solvent Extraction:

-

Add 100% cold acetone to the powdered tissue and continue to homogenize until a uniform slurry is formed.[18]

-

Transfer the slurry to a centrifuge tube. Wash the mortar with additional acetone and pool it with the extract.

-

Centrifuge the extract at high speed (e.g., 5,000-10,000 x g) for 5-10 minutes to pellet cell debris.[18]

-

Carefully collect the supernatant containing the pigments. The extraction may be repeated on the pellet if it remains colored.

3. Separation by High-Performance Liquid Chromatography (HPLC):

-

Sample Filtration: Filter the pigment extract through a 0.22 µm PTFE syringe filter to remove fine particulates before injection.[18]

-

Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.[18][19]

-

Mobile Phase: A common method uses a gradient elution system. For example:

-

Solvent A: Acetonitrile:Methanol:0.1 M Tris buffer (pH 8) (e.g., 84:2:14 v/v/v).[18]

-

Solvent B: Methanol:Ethyl acetate (e.g., 68:32 v/v).

-

-

Gradient Program: A typical gradient runs from 100% Solvent A to 100% Solvent B over approximately 12-15 minutes, followed by an isocratic hold and re-equilibration.[18]

-

Detection: Use a Photodiode Array (PDA) or UV-Vis detector set to monitor wavelengths between 400-500 nm. This compound exhibits characteristic absorption maxima.[18]

4. Identification and Quantification:

-

Identification: this compound is identified by comparing its retention time and absorption spectrum to that of a purified, authentic standard run under identical conditions.[14][15]

-

Quantification: The concentration of this compound is determined by integrating the peak area from the chromatogram and comparing it against a calibration curve generated from known concentrations of the standard.[21]

Quantitative Data from Key Studies

Quantitative analysis has been crucial for defining the role and prevalence of this compound in different organisms. A notable study on the alga Chrysophaera magna provided the first evidence of its light-harvesting function and quantified its presence relative to other carotenoids.

| Parameter | Value | Organism | Source(s) |

| Contribution to Total Carotenoids | ~15% | Chrysophaera magna | [14][15] |

| Molar Ratio of Major Carotenoids | 1 : 2.3 : 3.3 (this compound : Fucoxanthin : β-carotene) | Chrysophaera magna | [14][15] |

| In Vivo Excitation Band | 487 nm | Chrysophaera magna | [14][15] |

| VDE Optimal pH | ~5.0 - 5.2 | Plants / Algae | [3] |

| ZEP Optimal pH | ~7.5 | Plants / Algae | [10] |

Conclusion and Future Directions

The discovery and characterization of this compound have been central to our understanding of photoprotection in photosynthetic organisms. Its role as a key intermediate in the xanthophyll cycle highlights a sophisticated mechanism for rapidly adapting to fluctuating light conditions. The experimental protocols developed for its analysis, primarily based on HPLC, have enabled precise quantification and functional studies.

For drug development professionals, this compound's potent antioxidant properties present an area of interest.[9] Future research may focus on optimizing its production in microbial systems, exploring its potential health benefits, and investigating its role and that of its enzymatic regulators (VDE and ZEP) as potential targets for modulating plant stress tolerance in agricultural applications.

References

- 1. Xanthophyll - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Activation of violaxanthin cycle in darkness is a common response to different abiotic stresses: a case study in Pelvetia canaliculata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]

- 13. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. HPLC - Pigment Calibration - Cavender-Bares lab [cavender-bares-lab.github.io]

- 18. prometheusprotocols.net [prometheusprotocols.net]

- 19. znaturforsch.com [znaturforsch.com]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

Antheraxanthin's Crucial Role in Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin, a key xanthophyll cycle pigment, plays a critical intermediate role in the photoprotection of photosynthetic organisms. This technical guide provides an in-depth analysis of this compound's function in non-photochemical quenching (NPQ), the primary mechanism for dissipating excess light energy as heat. This document details the enzymatic conversions within the xanthophyll cycle, presents quantitative data on pigment concentrations and their correlation with NPQ, and offers comprehensive experimental protocols for the analysis of these processes. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms underpinning this compound's photoprotective function.

Introduction

In environments with excessive light, photosynthetic organisms have evolved sophisticated mechanisms to prevent photodamage. A primary defense strategy is non-photochemical quenching (NPQ), a process that harmlessly dissipates excess absorbed light energy as heat.[1][2] Central to the rapid and reversible component of NPQ is the xanthophyll cycle.[3][4] This cycle involves the enzymatic interconversion of three carotenoids: violaxanthin, this compound, and zeaxanthin.[5] this compound is a mono-epoxy xanthophyll that serves as the intermediate in the conversion of the di-epoxy violaxanthin to the epoxy-free zeaxanthin under high light conditions.[3][6] While zeaxanthin is recognized as the most effective quencher of chlorophyll fluorescence, this compound also significantly contributes to NPQ, exhibiting an intermediate photoprotective capacity.[1][7] This guide explores the multifaceted role of this compound in photoprotection, providing the technical details necessary for its study.

The Xanthophyll Cycle and this compound's Position

The xanthophyll cycle is a critical photoprotective mechanism that modulates the dissipation of excess light energy.[1][3] It operates within the thylakoid membranes of chloroplasts and involves the following key steps:

-

De-epoxidation: Under high light stress, the accumulation of protons in the thylakoid lumen lowers the pH.[1][8] This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE) .[4][8] VDE catalyzes the removal of an epoxy group from violaxanthin to form this compound.[3][6] Subsequently, VDE removes the second epoxy group from this compound to produce zeaxanthin.[3][6]

-

Epoxidation: In low light conditions, the thylakoid lumen pH increases, inactivating VDE. The enzyme zeaxanthin epoxidase (ZEP) , located on the stromal side of the thylakoid membrane, then catalyzes the reverse reactions.[5][9] ZEP adds an epoxy group to zeaxanthin to form this compound, and a second epoxy group to this compound to regenerate violaxanthin.[5][6]

This compound's position as the intermediate in this cycle is crucial for the fine-tuning of the photoprotective response.[1] The stepwise conversion allows for a graded response to varying light intensities.

Signaling Pathways and Experimental Workflows

The regulation and analysis of the xanthophyll cycle involve specific signaling pathways and experimental procedures.

Quantitative Data on this compound and Photoprotection

The conversion of violaxanthin to this compound and zeaxanthin is directly correlated with the level of NPQ. The de-epoxidation state (DEPS), often calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin), is a key indicator of photoprotective activity.

| Species | Light Condition | Violaxanthin (mol/100 mol Chl a) | This compound (mol/100 mol Chl a) | Zeaxanthin (mol/100 mol Chl a) | NPQ | Reference |

| Sargassum thunbergii | Dark | ~16 | 0 | 0 | 0 | |

| Sargassum thunbergii | High Light (1200 µmol m⁻² s⁻¹) | ~8 | ~3 | ~5 | ~10 | |

| Glycine max | Low Light (50 µmol m⁻² s⁻¹) | - | - | - | < 1 | [10] |

| Glycine max | High Light (2000 µmol m⁻² s⁻¹) | - | - | - | ~4 | [10] |

| Nannochloropsis oceanica | Standard Growth | - | - | - | - | [11] |

| Nannochloropsis oceanica | Saturating Light (1000 µmol m⁻² s⁻¹) | Decreased | Increased | Increased | Increased | [11] |

Table 1: Xanthophyll Pigment Content and NPQ under Different Light Conditions. Note: "-" indicates data not explicitly provided in the cited source in a comparable format.

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol allows for the separation and quantification of chlorophylls and carotenoids, including violaxanthin, this compound, and zeaxanthin.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

100% Acetone (HPLC grade)

-

Tris buffer (pH 7.8)

-

Ethyl acetate (HPLC grade)

-

Water (HPLC grade)

-

0.2 µm nylon membrane filters

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Freeze a known amount of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extract the pigments with 1 ml of 100% acetone. Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet until it is colorless.

-

Pool the supernatants and filter through a 0.2 µm nylon membrane filter into an HPLC vial.

-

Inject the sample into the HPLC system.

-

HPLC Gradient: A typical gradient for pigment separation is as follows:

-

Solvent A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8.0) (84:2:14)

-

Solvent B: Methanol:Ethyl acetate (68:32)

-

Gradient Program:

-

0-12 min: 100% A to 100% B (linear gradient)

-

12-18 min: 100% B (isocratic)

-

18-19 min: 100% B to 100% A (linear gradient)

-

19-25 min: 100% A (isocratic for column re-equilibration)[6]

-

-

-

Detect pigments using the PDA detector at wavelengths appropriate for chlorophylls (e.g., 663 nm for Chl a, 645 nm for Chl b) and carotenoids (e.g., 445 nm for violaxanthin, this compound, and zeaxanthin).

-

Quantify the pigments by comparing the peak areas to those of known standards.

Non-Photochemical Quenching (NPQ) Measurement

NPQ is typically measured using a Pulse Amplitude Modulated (PAM) fluorometer.

Materials:

-

PAM fluorometer

-

Dark adaptation clips or a dark room

-

Plant sample (e.g., leaf)

Procedure:

-

Dark-adapt the sample for at least 20-30 minutes. This allows all reaction centers to open and dissipates any existing NPQ.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Determine the maximal fluorescence in the dark-adapted state (Fm) by applying a short, intense pulse of saturating light.

-

Expose the sample to a period of actinic (photosynthetically active) light of a defined intensity and duration.

-

During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximal fluorescence in the light-adapted state (Fm'). The steady-state fluorescence in the light is termed Fs.

-

Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .[5][7]

-

After the actinic light period, turn off the light and continue to apply saturating pulses to measure the relaxation of NPQ in the dark.

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This assay measures the activity of VDE by monitoring the conversion of violaxanthin to this compound and zeaxanthin.

Materials:

-

Isolated thylakoids or purified VDE enzyme

-

Violaxanthin substrate (extracted from spinach or other sources)

-

Ascorbate solution (e.g., 30 mM)

-

Citrate-phosphate buffer (pH 5.2)

-

Monogalactosyldiacylglycerol (MGDG)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing citrate-phosphate buffer (pH 5.2), violaxanthin, and MGDG.

-

Add the isolated thylakoids or purified VDE enzyme to the reaction mixture.

-

Initiate the reaction by adding ascorbate.

-

Immediately monitor the decrease in absorbance at a wavelength sensitive to the conversion of violaxanthin (e.g., 505 nm or by monitoring the appearance of zeaxanthin at its absorption maximum).[3][12]

-

The rate of absorbance change is proportional to the VDE activity. The activity can be inhibited by adding dithiothreitol (DTT).[12]

Conclusion

This compound is an indispensable component of the photoprotective machinery in photosynthetic organisms. Its role as an intermediate in the xanthophyll cycle allows for a nuanced and rapid response to fluctuating light conditions. The quantitative relationship between this compound levels, the overall de-epoxidation state of the xanthophyll pool, and the induction of non-photochemical quenching underscores its direct involvement in dissipating excess light energy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of this compound and its potential as a target for enhancing stress tolerance in plants and algae. A thorough understanding of these mechanisms is vital for fundamental plant science and has significant implications for agricultural and biotechnological applications, including the development of more resilient crops and optimized algal biofuel production systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Measuring Light-dependent Proton Translocation in Isolated Thylakoids [article.sapub.org]

- 3. benchchem.com [benchchem.com]

- 4. Diversity in Xanthophyll Cycle Pigments Content and Related Nonphotochemical Quenching (NPQ) Among Microalgae: Implications for Growth Strategy and Ecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. handheld.psi.cz [handheld.psi.cz]

- 6. prometheusprotocols.net [prometheusprotocols.net]

- 7. researchgate.net [researchgate.net]

- 8. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Analysis of Non-Photochemical Quenching in Crops Using Pulse Amplitude Modulated Chlorophyll Fluorometry [jove.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Occurrence of Antheraxanthin in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Antheraxanthin, a key xanthophyll cycle pigment, is a naturally occurring carotenoid found across a diverse range of marine algae. This guide provides an in-depth technical overview of its presence, physiological roles, and the methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

This compound is an intermediate in the light-dependent xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms.[1] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin through the intermediate this compound, a process that helps dissipate excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[1][2] Beyond its photoprotective role, this compound has also been identified as a light-harvesting carotenoid in some marine algae, broadening the spectrum of light that can be used for photosynthesis.[3][4] Its presence and concentration in marine algae are influenced by various environmental factors, most notably light intensity.[3][5]

Distribution and Quantitative Occurrence of this compound

This compound is found in a variety of marine algal phyla, including Chromophyta (e.g., diatoms), Rhodophyta (red algae), and Chlorophyta (green algae).[2][3][6] Its concentration can vary significantly between species and is dynamically regulated in response to environmental cues. The following tables summarize the quantitative data on this compound occurrence in different marine algal species.

Table 1: this compound Content in Various Marine Algal Species

| Phylum/Class | Species | This compound Content | Conditions | Reference(s) |

| Chromophyta | Chrysophaera magna | ~15% of total carotenoids; Molar ratio (this compound:Fucoxanthin:β-carotene) = 1:2.3:3.3 | Not Specified | [1][3] |

| Bacillariophyceae (Diatom) | Phaeodactylum tricornutum | Present; levels increase with light stress | High light conditions | [3][7] |

| Eustigmatophyceae | Nannochloropsis oceanica | Present; levels increase with overexpression of PtCRTISO4 | Genetically modified | |

| Rhodophyta | Corallina elongata | Main xanthophyll | Not Specified | [2][8] |

| Rhodophyta | Jania rubens | Main xanthophyll | Not Specified | [2] |

| Rhodophyta | Multiple species (65 studied) | Detected in 4 out of 12 orders | Subtropical environment | [9][10] |

| Chlorophyta | Dunaliella salina | Present | Not Specified | [5] |

| Prasinophyceae | Tetraselmis suecica | Present; ratio to Chl a increases with irradiance | High light conditions | [5] |

Table 2: Influence of Environmental Factors on this compound Levels

| Algal Group | Factor | Observation | Reference(s) |

| Diatoms | High Light | Increased this compound levels as part of the xanthophyll cycle activation. | [3][7] |

| Chlorophytes | High Light | Increased this compound to Chlorophyll a ratio. | [5][11] |

| Rhodophytes | High Light | Variable; some studies show stable xanthophyll composition. | [2][8] |

Signaling Pathways and Logical Relationships

The primary signaling pathway involving this compound is the xanthophyll cycle. This cycle is crucial for non-photochemical quenching (NPQ), the process of dissipating excess light energy. The key enzymes regulating this cycle are violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).

Xanthophyll Cycle Signaling Pathway

Caption: The Xanthophyll Cycle pathway illustrating the conversion of violaxanthin to zeaxanthin via this compound under high light stress and the reverse process in low light.

Experimental Protocols

The accurate determination of this compound in marine algae requires specific protocols for extraction and analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying carotenoids.

Pigment Extraction from Marine Algae

This protocol is a generalized procedure; specific modifications may be necessary depending on the algal species and cell wall composition.

Materials:

-

Freeze-dried algal biomass

-

100% Acetone (HPLC grade)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

Centrifuge

-

0.22 µm PTFE syringe filters

Procedure:

-

Weigh approximately 10-20 mg of freeze-dried algal biomass.

-

Pre-chill a mortar and pestle with liquid nitrogen.

-

Add the biomass to the mortar and grind to a fine powder under liquid nitrogen.

-

Transfer the powdered sample to a microcentrifuge tube.

-

Add 1 mL of 100% acetone to the tube.

-

Vortex vigorously for 1 minute to extract the pigments.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant containing the pigments.

-

If the pellet remains colored, repeat the extraction (steps 5-8) and pool the supernatants.

-

Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Store the extract at -20°C in the dark until HPLC analysis to prevent pigment degradation.

HPLC Analysis of this compound

This protocol describes a reverse-phase HPLC method for the separation of this compound from other algal pigments.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of solvents is typically used. A common system involves:

-

Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium Acetate

-

Solvent B: 80:20 (v/v) Methanol: Acetone

-

Gradient Program:

-

A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. The exact gradient profile should be optimized for the specific column and pigment mixture.

Detection:

-

This compound is typically detected by its absorbance spectrum, with characteristic peaks around 422, 445, and 475 nm in the mobile phase.

-

Quantification is achieved by comparing the peak area of the sample to that of a known concentration of an this compound standard.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the extraction and quantification of this compound from marine algae.

Conclusion and Future Directions

This compound is a widespread and physiologically important carotenoid in marine algae. Its role in both photoprotection and light harvesting makes it a molecule of interest for understanding algal ecophysiology and for potential biotechnological applications. The quantitative data presented here highlight the variability in this compound content across different algal groups, emphasizing the need for species-specific studies. The provided experimental protocols offer a standardized approach for the reliable quantification of this xanthophyll. For professionals in drug development, the antioxidant properties of carotenoids like this compound may warrant further investigation for their potential health benefits. Future research should focus on elucidating the precise regulatory mechanisms of the xanthophyll cycle in a wider range of marine algae and exploring the potential for enhancing this compound production through biotechnological approaches.

References

- 1. This compound, a Light Harvesting Carotenoid Found in a Chromophyte Alga - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Carotenoids in Algae: Distributions, Biosyntheses and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The xanthophyll cycle in diatom Phaeodactylum tricornutum in response to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Antheraxanthin, Violaxanthin, and Zeaxanthin for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the xanthophylls antheraxanthin, violaxanthin, and zeaxanthin, key components of the photoprotective xanthophyll cycle in photosynthetic organisms. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on their biochemical properties, physiological functions, and analytical methodologies. This document details their roles in non-photochemical quenching (NPQ), antioxidant defense, and potential signaling pathways. Included are detailed experimental protocols for their extraction, quantification, and the assessment of related enzymatic activities. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams generated with the DOT language.

Introduction

This compound, violaxanthin, and zeaxanthin are C40 isoprenoid compounds belonging to the xanthophyll subclass of carotenoids, characterized by the presence of oxygen-containing functional groups. These pigments are integral to the survival of plants, algae, and some bacteria, primarily through their involvement in the xanthophyll cycle, a critical mechanism for photoprotection against high light stress.[1][2] This cycle involves the enzymatic interconversion of these three xanthophylls, modulating the dissipation of excess light energy and thereby preventing photo-oxidative damage.[1][2] Beyond their photoprotective roles, these molecules exhibit potent antioxidant properties and are precursors to the plant hormone abscisic acid (ABA), hinting at broader signaling functions.[3][4] Understanding the intricate details of their biochemistry and physiology is crucial for research in plant science, and their antioxidant capabilities make them promising molecules for investigation in drug development and nutraceuticals.

Biochemical and Physicochemical Properties

The key structural difference between violaxanthin, this compound, and zeaxanthin lies in the number of epoxide groups attached to their β-ionone rings. Violaxanthin is a diepoxide, this compound is a monoepoxide, and zeaxanthin contains no epoxide groups.[1] This structural variation dictates their distinct light-absorbing properties and functional roles within the xanthophyll cycle.

Chemical Structures

-

Violaxanthin: (3S,5R,6S,3'S,5'R,6'S)-5,6:5',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-3,3'-diol

-

This compound: (3S,5R,6S,3'R)-5,6-epoxy-5,6-dihydro-β,β-carotene-3,3'-diol

-

Zeaxanthin: (3R,3'R)-β,β-carotene-3,3'-diol

Spectroscopic Properties

The absorption spectra of these xanthophylls are characterized by three distinct peaks in the blue-green region of the visible spectrum. The position of these maxima can vary slightly depending on the solvent used.[5][6]

| Pigment | Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Reference |

| Violaxanthin | Ethanol | 418 | 440 | 470 | [5] |

| Hexane | 417 | 440 | 470 | [5] | |

| This compound | Ethanol | 422 | 444 | 472 | [7] |

| Hexane | 421 | 445 | 470 | [7] | |

| Zeaxanthin | Ethanol | 425 | 450 | 478 | [5] |

| Hexane | 425 | 451 | 478 | [5] |

The Xanthophyll Cycle: A Core Photoprotective Mechanism

The xanthophyll cycle is a pivotal process for the regulation of photosynthetic efficiency and photoprotection in plants and algae.[1] It allows for the rapid conversion between violaxanthin, this compound, and zeaxanthin in response to fluctuating light conditions.

Under high light, the buildup of a proton gradient (ΔpH) across the thylakoid membrane acidifies the lumen. This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the two-step conversion of violaxanthin to zeaxanthin, with this compound as the intermediate.[1][8] Zeaxanthin is the most effective of the three in dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ).[9]

In low light conditions, the proton gradient dissipates, and the lumenal pH increases. This inactivates VDE and activates the stromal enzyme zeaxanthin epoxidase (ZEP), which converts zeaxanthin back to violaxanthin, thereby maximizing light-harvesting efficiency.[10]

The Xanthophyll Cycle Pathway.

Enzymology of the Xanthophyll Cycle

The interconversions within the xanthophyll cycle are catalyzed by two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).

| Enzyme | Location | Activator(s) | Inhibitor(s) | Substrate(s) | Product(s) | Km | Vmax | Reference |

| Violaxanthin De-epoxidase (VDE) | Thylakoid Lumen | Low pH (~5.2), Ascorbate | Dithiothreitol (DTT) | Violaxanthin, this compound | This compound, Zeaxanthin | 0.33 µM (Violaxanthin) | Not Reported | [1] |

| Zeaxanthin Epoxidase (ZEP) | Stroma side of Thylakoid Membrane | O₂, NADPH | Low Light | Zeaxanthin, this compound | This compound, Violaxanthin | Not Reported | Not Reported | [10] |

Physiological Functions

Photoprotection and Non-Photochemical Quenching (NPQ)

The primary and most well-understood function of the xanthophyll cycle is photoprotection through the process of non-photochemical quenching (NPQ). NPQ is the mechanism by which photosynthetic organisms dissipate excess absorbed light energy as heat, preventing the formation of damaging reactive oxygen species (ROS).[9] The accumulation of zeaxanthin is directly correlated with the induction of the major component of NPQ, known as energy-dependent quenching (qE).[9] Zeaxanthin, when bound to specific light-harvesting complex proteins, facilitates a conformational change that creates a quenching site where excess energy is safely dissipated.[9]

Antioxidant Activity